![molecular formula C24H22NOP B14641487 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- CAS No. 52035-11-7](/img/structure/B14641487.png)
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is an organic compound that features a cyclohexenone core with a triphenylphosphoranylidene amino group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- typically involves the reaction of cyclohexenone with triphenylphosphine and an appropriate amine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler compound with a similar cyclohexenone core but lacking the triphenylphosphoranylidene amino group.
Triphenylphosphine: A related compound that shares the triphenylphosphine moiety but lacks the cyclohexenone core.
2-Cyclohexen-1-one, 3-methyl-: A similar compound with a methyl group instead of the triphenylphosphoranylidene amino group.
Uniqueness
2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is unique due to the presence of both the cyclohexenone core and the triphenylphosphoranylidene amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
52035-11-7 |
|---|---|
Formule moléculaire |
C24H22NOP |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-[(triphenyl-λ5-phosphanylidene)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H22NOP/c26-21-12-10-11-20(19-21)25-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-19H,10-12H2 |
Clé InChI |
VHWAJFNCRKJIRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




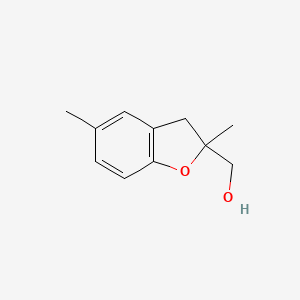

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
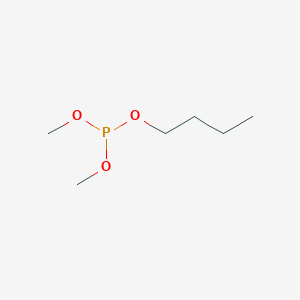
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)
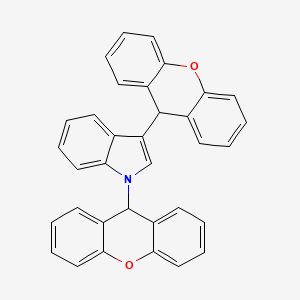
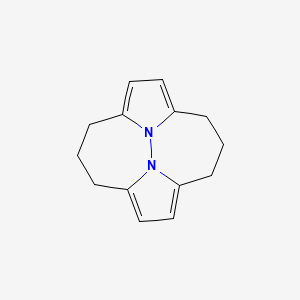

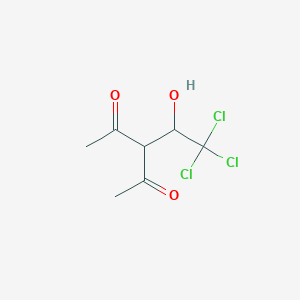
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)

